Cas no 17959-02-3 (2-tert-Butyl-6-(1-phenylethyl)phenol)

2-tert-Butyl-6-(1-phenylethyl)phenol structure
17959-02-3 structure
Product Name:2-tert-Butyl-6-(1-phenylethyl)phenol
CAS No:17959-02-3
MF:C18H22O
MW:254.366685390472
CID:2783100
PubChem ID:595416
Update Time:2025-04-21

2-tert-Butyl-6-(1-phenylethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • DTXSID20344256
    • 2-tert-Butyl-6-(a-methylbenzyl)phenol
    • 2-tert-Butyl-6-(1-phenylethyl)phenol #
    • 17959-02-3
    • AKOS024280583
    • 2-tert-Butyl-6-(1-phenylethyl)phenol
    • DTXCID80295331
    • XHDJMELISRBCDV-UHFFFAOYSA-N
    • SCHEMBL767723
    • Inchi: 1S/C18H22O/c1-13(14-9-6-5-7-10-14)15-11-8-12-16(17(15)19)18(2,3)4/h5-13,19H,1-4H3
    • InChI Key: XHDJMELISRBCDV-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C(C)(C)C)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 254.167065321Da
  • Monoisotopic Mass: 254.167065321Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 20.2Ų
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